molecular formula C10H13BrO2 B3130432 1-(3-Bromo-4-ethoxyphenyl)ethan-1-ol CAS No. 343331-91-9

1-(3-Bromo-4-ethoxyphenyl)ethan-1-ol

Cat. No.: B3130432
CAS No.: 343331-91-9
M. Wt: 245.11 g/mol
InChI Key: QSSIYGPLRQLQRO-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-ethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13BrO2 It is a brominated phenyl ethanol derivative, characterized by the presence of a bromine atom and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-4-ethoxyphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 4-ethoxyacetophenone followed by reduction. The reaction typically proceeds as follows:

    Bromination: 4-ethoxyacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the meta position relative to the ethoxy group.

    Reduction: The resulting 1-(3-bromo-4-ethoxyphenyl)ethanone is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(3-bromo-4-ethoxyphenyl)ethanone.

    Reduction: Further reduction can convert the compound to 1-(3-bromo-4-ethoxyphenyl)ethane.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products

    Oxidation: 1-(3-bromo-4-ethoxyphenyl)ethanone

    Reduction: 1-(3-bromo-4-ethoxyphenyl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-4-ethoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-ethoxyphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and ethoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-4-fluorophenyl)ethan-1-ol
  • 1-(3-Bromo-4-methoxyphenyl)ethan-1-ol
  • 1-(3-Bromo-4-chlorophenyl)ethan-1-ol

Uniqueness

1-(3-Bromo-4-ethoxyphenyl)ethan-1-ol is unique due to the presence of both a bromine atom and an ethoxy group, which can influence its reactivity and interactions with other molecules. This combination of functional groups can make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

IUPAC Name

1-(3-bromo-4-ethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSIYGPLRQLQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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